4-(2,6-dimethyloxan-4-yl)pyridine
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Overview
Description
4-(2,6-Dimethyloxan-4-yl)pyridine is a chemical compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,6-dimethyloxan-4-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethyloxan-4-yl)pyridine typically involves the reaction of pyridine derivatives with oxane derivatives under controlled conditions. One common method includes the use of a reductive mixture of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate . The reaction is carried out under reflux conditions for 6-8 hours, and the product is isolated using standard purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethyloxan-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine alcohols.
Scientific Research Applications
4-(2,6-Dimethyloxan-4-yl)pyridine is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethyloxan-4-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the oxane group may form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylpyran-4-yl)pyridine
- 4-(2,6-Dimethylmorpholine-4-yl)pyridine
- 4-(2,6-Dimethylpiperidine-4-yl)pyridine
Uniqueness
4-(2,6-Dimethyloxan-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxane ring enhances its solubility and reactivity compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
4-(2,6-dimethyloxan-4-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-6,9-10,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUISWSBRNRFXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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